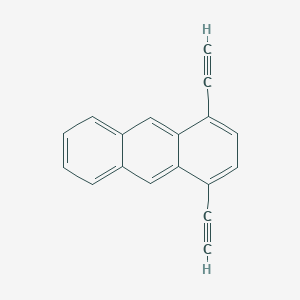![molecular formula C16H38N6 B14246032 N,N',N''-Tris[3-(dimethylamino)propyl]guanidine CAS No. 502501-74-8](/img/structure/B14246032.png)
N,N',N''-Tris[3-(dimethylamino)propyl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is a chemical compound with the molecular formula C15H36N4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its three dimethylamino groups attached to a propyl chain, which is further connected to a guanidine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-Tris[3-(dimethylamino)propyl]guanidine typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then hydrogenated to produce dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with cyanamide under basic conditions to yield N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine .
Industrial Production Methods
Industrial production of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of an oil, which is then purified and packaged for various applications .
化学反应分析
Types of Reactions
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxides.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted derivatives where the dimethylamino groups are replaced by other functional groups.
科学研究应用
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
作用机制
The mechanism of action of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
相似化合物的比较
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar reactivity but fewer dimethylamino groups.
N,N-Dimethylguanidine: Another related compound with a guanidine core but different substituents.
Uniqueness
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is unique due to its three dimethylamino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as a catalyst and intermediate in various chemical reactions, setting it apart from other similar compounds .
属性
CAS 编号 |
502501-74-8 |
|---|---|
分子式 |
C16H38N6 |
分子量 |
314.51 g/mol |
IUPAC 名称 |
1,2,3-tris[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C16H38N6/c1-20(2)13-7-10-17-16(18-11-8-14-21(3)4)19-12-9-15-22(5)6/h7-15H2,1-6H3,(H2,17,18,19) |
InChI 键 |
YJPGEMQTUWZXKT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNC(=NCCCN(C)C)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


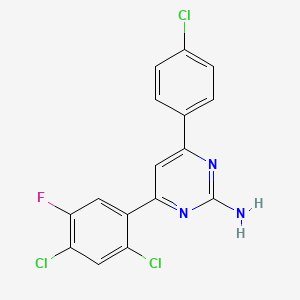
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
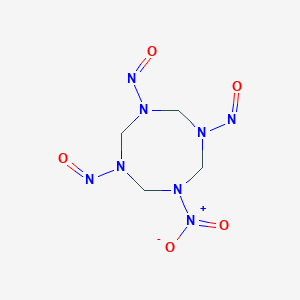
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
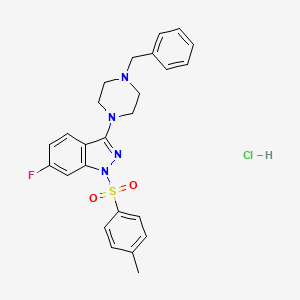
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)

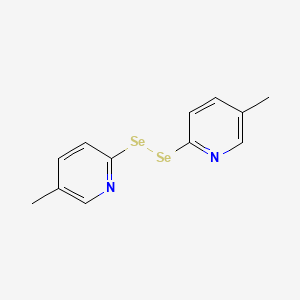
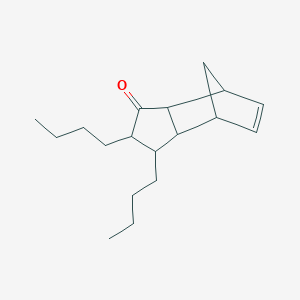
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
